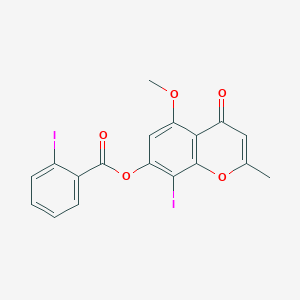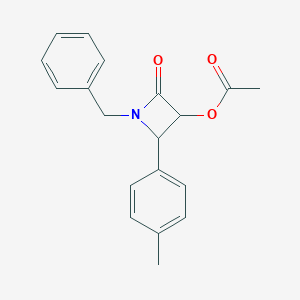
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the inhibition of bacterial cell wall synthesis. It also exhibits antifungal activity by inhibiting the fungal cell membrane synthesis. Additionally, it has been found to inhibit viral replication by blocking the viral RNA polymerase activity.
Biochemical and Physiological Effects:
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit significant antiviral activity against various viruses. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate in lab experiments include its broad-spectrum antibacterial, antifungal, and antiviral activities. It also exhibits significant anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
The future directions for 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine its mechanism of action and to develop more potent derivatives of the compound.
Métodos De Síntesis
The synthesis of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the condensation of 4-methylbenzaldehyde with benzylamine in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
Nombre del producto |
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
[1-benzyl-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-8-10-16(11-9-13)17-18(23-14(2)21)19(22)20(17)12-15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3 |
Clave InChI |
UPQAHSRLTOVTQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
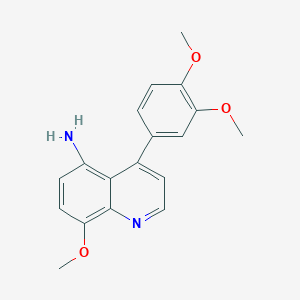
![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
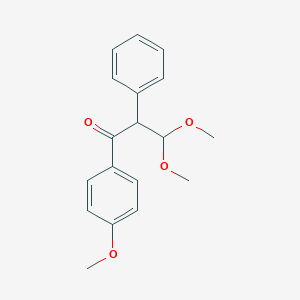
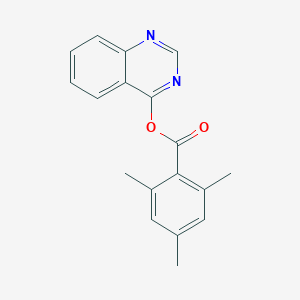
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
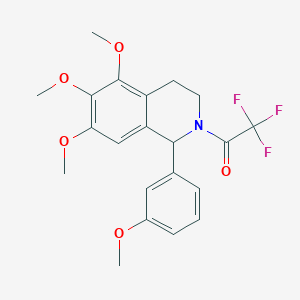
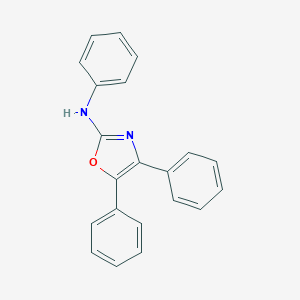
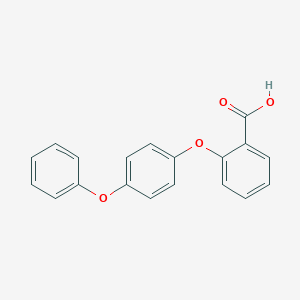
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
